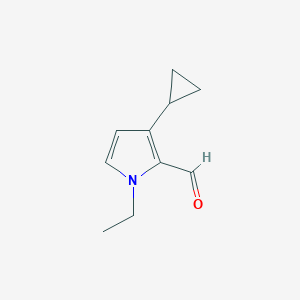![molecular formula C10H21NO B13189020 2-[1-(Aminomethyl)-3-methylcyclopentyl]propan-2-OL](/img/structure/B13189020.png)
2-[1-(Aminomethyl)-3-methylcyclopentyl]propan-2-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[1-(Aminomethyl)-3-methylcyclopentyl]propan-2-OL is a chemical compound with the molecular formula C10H21NO It is an organic compound that features a cyclopentane ring substituted with an aminomethyl group and a hydroxyl group on the propan-2-ol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(Aminomethyl)-3-methylcyclopentyl]propan-2-OL typically involves the reaction of 3-methylcyclopentanone with formaldehyde and ammonia, followed by reduction. The reaction conditions often include:
Temperature: Moderate temperatures around 50-70°C.
Catalysts: Acidic or basic catalysts to facilitate the reaction.
Solvents: Common solvents like ethanol or methanol.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled conditions. The product is then purified using techniques such as distillation or crystallization to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
2-[1-(Aminomethyl)-3-methylcyclopentyl]propan-2-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different amines.
Substitution: The aminomethyl group can participate in substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation Products: Ketones, aldehydes.
Reduction Products: Secondary amines.
Substitution Products: Alkylated or acylated derivatives.
Aplicaciones Científicas De Investigación
2-[1-(Aminomethyl)-3-methylcyclopentyl]propan-2-OL has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, such as acting as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-[1-(Aminomethyl)-3-methylcyclopentyl]propan-2-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or ionic interactions with active sites, while the hydroxyl group can participate in hydrogen bonding, affecting the compound’s overall activity and efficacy.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[1-(Aminomethyl)-3-methylcyclopentyl]-1-ethoxypropan-2-ol
- 2-Amino-2-methyl-1-propanol
Uniqueness
2-[1-(Aminomethyl)-3-methylcyclopentyl]propan-2-OL is unique due to its specific substitution pattern on the cyclopentane ring, which imparts distinct chemical and physical properties compared to similar compounds. This uniqueness makes it valuable for targeted applications in research and industry.
Propiedades
Fórmula molecular |
C10H21NO |
|---|---|
Peso molecular |
171.28 g/mol |
Nombre IUPAC |
2-[1-(aminomethyl)-3-methylcyclopentyl]propan-2-ol |
InChI |
InChI=1S/C10H21NO/c1-8-4-5-10(6-8,7-11)9(2,3)12/h8,12H,4-7,11H2,1-3H3 |
Clave InChI |
ARBDOYOFOKUWOA-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC(C1)(CN)C(C)(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


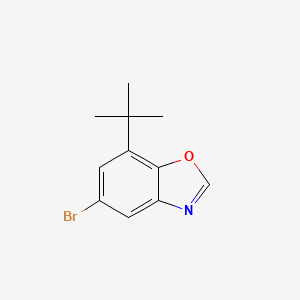
![N-[3-(Hydroxymethyl)cyclopentyl]acetamide](/img/structure/B13188945.png)
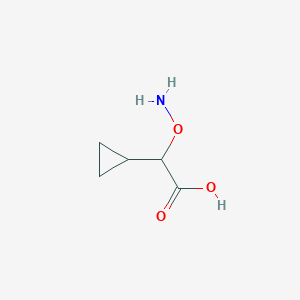
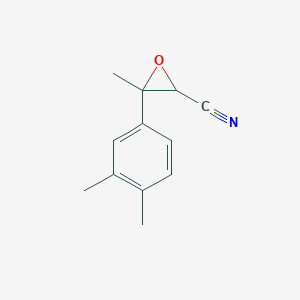
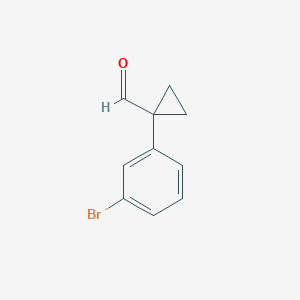
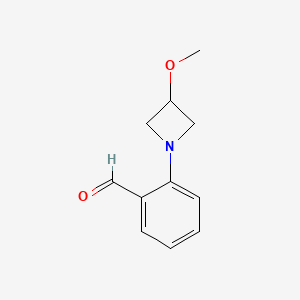
![N-[3-(Aminomethyl)cyclopentyl]acetamide](/img/structure/B13188980.png)
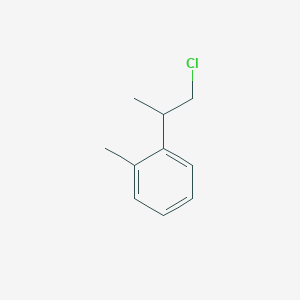
![N-{[4-(trifluoromethoxy)phenyl]methyl}-1H-imidazole-1-carboxamide](/img/structure/B13188997.png)
![3-Amino-2-ethyl-2H,4H,6H,7H-5lambda6-thiopyrano[4,3-c]pyrazole-5,5-dione](/img/structure/B13188998.png)
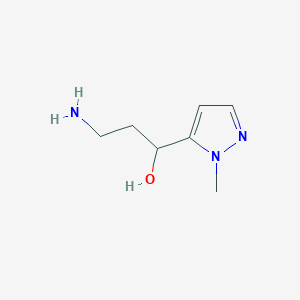
![7-Methoxy-3,4-dihydrospiro[1-benzopyran-2,4'-[1lambda6]thiane]-1',1',4-trione](/img/structure/B13189003.png)
![6-Chloro-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-1-carboxylic acid](/img/structure/B13189008.png)
